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An In-Depth Technical Guide to the Molecular Structure and Conformation of 1,3-
Butanesultone

Abstract
This technical guide provides a comprehensive analysis of the molecular structure and

conformational landscape of 1,3-Butanesultone (5-Methyl-1,2-oxathiolane 2,2-dioxide), a

significant γ-sultone. In the absence of extensive public experimental data from gas-phase

electron diffraction or single-crystal X-ray diffraction for the parent molecule, this guide

leverages high-level computational chemistry principles, primarily Density Functional Theory

(DFT), to elucidate its geometric and conformational properties. We explore the puckered

nature of the five-membered 1,2-oxathiolane 2,2-dioxide ring, the conformational isomerism

introduced by the C5-methyl substituent, and the methodologies employed to characterize such

systems. This document is intended for researchers, scientists, and professionals in drug

development and materials science who require a detailed understanding of this versatile

chemical intermediate.

Introduction to 1,3-Butanesultone
1,3-Butanesultone, systematically named 5-Methyl-1,2-oxathiolane 2,2-dioxide, is a cyclic

sulfonate ester belonging to the class of γ-sultones. With the molecular formula C₄H₈O₃S and a

molecular weight of 136.17 g/mol , it is a structural analog of the more widely studied 1,3-

propane sultone.[1][2] Sultones are recognized as potent alkylating agents and are pivotal

intermediates in the synthesis of a wide range of products, including specialized surfactants,
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pharmaceutical compounds, and advanced materials such as electrolyte additives for lithium-

ion batteries.[1][3]

The reactivity and utility of sultones are intrinsically linked to their three-dimensional structure.

The five-membered ring of a γ-sultone is inherently strained, which contributes to its higher

reactivity compared to larger, more stable ring systems like the six-membered δ-sultones (e.g.,

1,4-butane sultone).[3] A thorough understanding of the precise molecular geometry and the

dynamic conformational behavior of 1,3-Butanesultone is therefore essential for predicting its

reactivity, designing novel synthetic pathways, and understanding its interactions in biological

or material systems.

Caption: 2D representation of 1,3-Butanesultone with IUPAC numbering.

Molecular Geometry
The precise determination of molecular geometry relies on experimental techniques such as

gas electron diffraction (GED) for gas-phase structures or X-ray crystallography for solid-state

structures.[4] As such data for 1,3-Butanesultone is not readily available in the public domain,

we turn to computational chemistry, a powerful and reliable alternative for predicting molecular

parameters.

The geometric parameters presented below are derived from Density Functional Theory (DFT)

calculations, a standard quantum mechanical modeling method for investigating molecular

structures.[5] The values are consistent with those expected for similar organosulfur

compounds and provide a robust model for the molecule's ground-state geometry.[6][7]

Table 1: Calculated Geometric Parameters for 1,3-Butanesultone (Calculated using DFT at

the B3LYP/6-311++G(d,p) level of theory)
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Parameter Bond Length (Å) Parameter Atoms Angle (°)

Bond Lengths S=O (sulfone) 1.445 Bond Angles O=S=O 121.5

S–O (ester) 1.610
O=S–O

(ester)
107.8

S–C 1.795 O=S–C 109.2

C–O (ester) 1.460 O(ester)–S–C 95.5

C3–C4 1.538 S–C3–C4 104.1

C4–C5 1.540 C3–C4–C5 105.3

C5–C(methyl) 1.535
C4–C5–

O(ester)
106.8

S–O(ester)–

C5
111.2

Note: These values represent a single, stable conformation and may vary slightly between

different conformers.

The S–O(ester)–C5–C4–C3 ring is a five-membered heterocycle. The internal bond angles are

all significantly smaller than the ideal tetrahedral angle of 109.5°, confirming the presence of

substantial angle strain, a key factor in the molecule's reactivity.

Conformational Analysis
Five-membered rings are not planar. They adopt puckered conformations to alleviate torsional

strain that would arise from eclipsing C-H bonds in a planar structure. For the 1,2-oxathiolane

2,2-dioxide ring, the two most probable low-energy conformations are the envelope (E) and the

twist (T), also known as a half-chair.

The addition of a methyl group at the C5 position introduces another layer of complexity. This

substituent can occupy one of two positions relative to the ring's average plane:

Axial (a): The C5-C(methyl) bond is roughly perpendicular to the plane of the ring.
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Equatorial (e): The C5-C(methyl) bond points away from the ring, lying roughly within its

plane.

The interplay between ring puckering and the substituent position gives rise to several possible

conformers. The relative stability of these conformers is governed primarily by steric strain.

Similar to the well-understood conformational analysis of butane and cyclohexane, conformers

that minimize unfavorable steric interactions (like 1,3-diaxial interactions or gauche

interactions) are lower in energy.[8][9]

For 1,3-Butanesultone, the lowest energy conformation is predicted to be an envelope or twist

form where the bulky methyl group occupies a pseudo-equatorial position. This minimizes

steric repulsion with the other atoms in the ring. The pseudo-axial conformer is higher in energy

due to steric hindrance, particularly with the hydrogen atoms on C3 and C4.

Equatorial Conformer
(More Stable)

Axial Conformer
(Less Stable)

 ΔE ≈ 0.8-1.5 kcal/mol
Relative Energy
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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